Sel-green

Description

Propriétés

IUPAC Name |

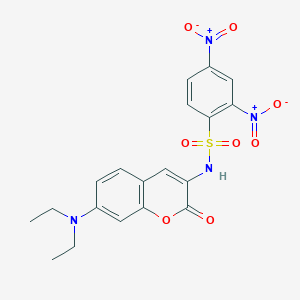

N-[7-(diethylamino)-2-oxochromen-3-yl]-2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O8S/c1-3-21(4-2)13-6-5-12-9-15(19(24)31-17(12)11-13)20-32(29,30)18-8-7-14(22(25)26)10-16(18)23(27)28/h5-11,20H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHVECKKBBJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sel-green, a highly selective fluorescent probe designed for the detection and quantification of selenols, particularly the amino acid selenocysteine (Sec). We will cover its core mechanism, performance characteristics, and detailed experimental protocols for its application in biological systems.

Introduction to this compound

This compound is a specialized fluorescent probe that enables the detection of selenol-containing molecules in complex biological environments.[1][2][3][4] It was the first probe developed to selectively recognize selenocysteine (Sec) and other selenols under physiological conditions (pH 7.4), offering a significant advantage over previous methods that were limited to low pH environments.[1] The probe exhibits a dramatic "turn-on" fluorescent response, with an emission increase of over 100-fold upon reaction with selenols. This high degree of selectivity allows it to discriminate selenols from a vast excess of other biological nucleophiles, most notably thiols like cysteine (Cys).

The development of this compound has provided a critical tool for investigating the roles of selenoproteins in cellular processes, such as redox regulation. It has been successfully used to quantify Sec content in the selenoenzyme thioredoxin reductase and to visualize endogenous Sec in live cells, such as HepG2 cells. Furthermore, this compound has been instrumental in demonstrating the correlation between the cytotoxicity of various selenocompounds and their metabolic conversion to selenols within the cell.

Mechanism of Action

The functionality of this compound is based on a nucleophilic aromatic substitution (SNAr) reaction. The probe itself is composed of a fluorophore (fluorescein-based) that is rendered non-fluorescent by a quenching group. This quenching group is also an excellent leaving group.

The key to the probe's selectivity lies in the chemical properties of the selenol group (-SeH). At a neutral physiological pH of ~7.4, the selenol group, which has a low pKa (around 5.2 for Sec), exists predominantly in its more nucleophilic deprotonated selenolate form (R-Se⁻). In contrast, the thiol group of cysteine (pKa ~8.3) remains largely protonated (R-SH) and is therefore a much weaker nucleophile.

The highly nucleophilic selenolate anion attacks the electron-deficient aromatic ring of the this compound probe, displacing the quenching group. This irreversible reaction liberates the fluorophore, causing a substantial increase in its fluorescence emission.

Caption: Reaction mechanism of this compound with a selenolate anion.

Quantitative Data and Performance

This compound's performance is characterized by its significant fluorescence enhancement and high selectivity. The following tables summarize its key properties based on available literature. Precise values are detailed in the primary publication (J. Am. Chem. Soc. 2015, 137, 2, 757–769).

Table 1: Spectroscopic Properties

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~490 nm | Typical for fluorescein-based dyes. |

| Emission Wavelength (λem) | ~520 nm | Produces a green fluorescence signal. |

| Fluorescence Enhancement | >100-fold | Upon reaction with selenocysteine (Sec). |

| Quantum Yield (Φ) | Low (pre-reaction) to High (post-reaction) | Specific values are detailed in the primary literature. |

| Limit of Detection (LOD) | High Sensitivity (nM range) | A similar probe showed an LOD of ~47 nM. |

Table 2: Selectivity Profile

This table shows the relative fluorescence response of this compound to various biological analytes, demonstrating its high selectivity for selenocysteine.

| Analyte (at high concentration) | Relative Fluorescence Intensity |

| Selenocysteine (Sec) | ~100% |

| Cysteine (Cys) | Minimal / No significant interference |

| Glutathione (GSH) | Minimal / No significant interference |

| Other Amino Acids | No significant interference |

| Reactive Oxygen Species (ROS) | No significant interference |

Experimental Protocols

The following are detailed methodologies for the application of this compound in cell-based assays.

Protocol for Live Cell Imaging of Endogenous Selenols

This protocol is adapted from guidelines for using this compound to visualize endogenous selenocysteine in cultured cells (e.g., HepG2).

1. Materials and Reagents:

-

This compound stock solution (e.g., 1-5 mM in DMSO). Store at -20°C, protected from light.

-

Cultured cells (e.g., HepG2) grown on glass-bottom dishes or coverslips.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.

-

Confocal fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm).

2. Cell Preparation:

-

Seed cells onto a suitable imaging dish or coverslip at a density that will result in 60-70% confluency at the time of the experiment.

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and in a healthy state.

-

Before staining, gently wash the cells twice with warm PBS or HBSS to remove residual serum and media components.

3. Probe Loading and Staining:

-

Prepare a fresh working solution of this compound by diluting the DMSO stock solution into warm PBS or serum-free medium to a final concentration of 5-10 µM.

-

Remove the wash buffer from the cells and add the this compound working solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells three times with warm PBS or HBSS to remove any unloaded probe.

-

Add fresh, warm culture medium or PBS/HBSS to the cells for imaging.

4. Fluorescence Microscopy:

-

Immediately transfer the cells to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

-

Locate the cells using brightfield or DIC optics.

-

Excite the sample at ~490 nm and capture the emission signal centered around 520 nm.

-

Optimize acquisition settings (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images for analysis. For comparative studies, ensure all imaging parameters are kept consistent across all samples.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selenol Detection Mechanism of Sel-green: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sel-green, a highly selective fluorescent probe for the detection of selenols. We will delve into its chemical structure, reaction mechanism, and fluorescence properties, providing a comprehensive resource for researchers utilizing this powerful tool in their work. This guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this compound in laboratory settings.

Core Principles of this compound for Selenol Detection

This compound is a specialized fluorescent probe designed to exhibit a highly selective turn-on fluorescence response upon reaction with selenols, such as the amino acid selenocysteine (Sec).[1] The probe's design is centered around a fluorescein scaffold, which is rendered non-fluorescent by the attachment of a 2,4-dinitrobenzenesulfonyl group. This quenching group is readily cleaved by the nucleophilic attack of a selenol, releasing the highly fluorescent fluorescein molecule.[1][2] This mechanism, known as a nucleophilic aromatic substitution (SNAr) reaction, forms the basis of this compound's detection capabilities.[3]

The key to this compound's utility lies in its remarkable selectivity for selenols over other biological thiols, such as cysteine and glutathione.[4] This selectivity is attributed to the higher nucleophilicity of the selenol group compared to the thiol group at physiological pH. This crucial feature allows for the specific detection of selenols in complex biological environments, where thiols are often present in much higher concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound fluorescent probe, providing a clear comparison of its properties before and after reaction with selenols.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈N₄O₈S | |

| Molecular Weight | 462.43 g/mol | |

| CAS Number | 1574299-37-8 | |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

| Parameter | Before Reaction with Selenol | After Reaction with Selenol | Reference |

| Excitation Wavelength (λex) | ~490 nm | ~490 nm | (Estimated) |

| Emission Wavelength (λem) | - | ~515 nm | (Estimated) |

| Quantum Yield (Φ) | Very low (~0) | High | |

| Fluorescence Emission Increase | - | >100-fold | |

| Limit of Detection (LOD) | - | 47 nM |

Table 2: Fluorescence Properties of this compound (Note: Exact excitation and emission wavelengths are estimated based on the fluorescein scaffold. The quantum yield of the free fluorescein product is high, leading to the significant fluorescence increase.)

Reaction Mechanism and Signaling Pathway

The detection of selenols by this compound proceeds through a well-defined nucleophilic aromatic substitution reaction. The selenol acts as a nucleophile, attacking the electron-deficient aromatic ring of the 2,4-dinitrobenzenesulfonyl group. This leads to the cleavage of the sulfonyl-fluorescein bond and the release of the highly fluorescent fluorescein molecule.

Experimental Protocols

Synthesis of this compound (Conceptual)

Protocol for Selenol Detection in Live Cells

This protocol provides a general guideline for the use of this compound for imaging intracellular selenols. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~515 nm)

-

Cells of interest cultured on a suitable imaging dish or plate

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Remove the existing cell culture medium from the cells and wash once with warm PBS.

-

Add the this compound-containing medium to the cells.

-

-

Incubation: Incubate the cells with the this compound probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.

-

Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.

Conclusion

This compound stands out as a valuable tool for the selective detection of selenols in biological systems. Its mechanism of action, based on a specific chemical reaction that triggers a strong fluorescent signal, allows for sensitive and reliable measurements. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, contributing to a better understanding of the roles of selenols in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. InvivoChem [invivochem.com]

Unveiling the Secrets of Selenocysteine: A Technical Guide to Sel-green Fluorescence

For Immediate Release

A deep dive into the principles and applications of Sel-green, a highly selective fluorescent probe for the detection of selenocysteine, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this powerful tool.

This technical guide provides an in-depth exploration of the core principles behind this compound fluorescence in the presence of selenocysteine (Sec), the 21st proteinogenic amino acid. Renowned for its critical role in a variety of physiological processes, including redox homeostasis and antioxidant defense, selenocysteine is a key component of selenoproteins. This compound has emerged as a valuable tool for studying the intricate functions of this unique amino acid, enabling selective detection and quantification in complex biological systems.

Core Principle: A Nucleophilic Aromatic Substitution-Driven Fluorescence Turn-On

The fluorescence of this compound is predicated on a highly selective chemical reaction with the selenol group of selenocysteine. This compound, in its native state, is a non-fluorescent molecule. However, upon interaction with selenocysteine, a nucleophilic aromatic substitution reaction is initiated. The highly reactive selenol (-SeH) group of selenocysteine acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the this compound probe. This reaction results in the displacement of a leaving group and the formation of a new, highly fluorescent product. This "turn-on" fluorescence mechanism provides a direct and sensitive readout of selenocysteine presence and concentration.

The remarkable selectivity of this compound for selenols over other biological thiols, such as cysteine, is a key attribute. This specificity is attributed to the higher nucleophilicity and lower pKa of the selenol group compared to the thiol group under physiological conditions (pH 7.4), ensuring minimal interference from more abundant thiols in a cellular environment.[1][2]

Quantitative Analysis of Selenocysteine

The fluorescence intensity of the reaction product is directly proportional to the concentration of selenocysteine, allowing for quantitative analysis. This compound has been successfully employed to measure selenocysteine content in various biological samples.

| Parameter | Value | Reference |

| Excitation Wavelength | ~488 nm | [2][3] |

| Emission Wavelength | ~520 nm | [2] |

| Fluorescence Enhancement | >100-fold | |

| Selectivity | High for selenols over thiols | |

| pH Range | Physiological pH (7.4) |

Experimental Protocols

A. In Vitro Quantification of Selenocysteine

This protocol outlines the general steps for quantifying selenocysteine in a solution, such as in purified enzyme preparations.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a series of selenocysteine standards of known concentrations in the same buffer.

-

-

Assay Procedure:

-

To a microplate well, add the selenocysteine standard or sample solution.

-

Add the this compound working solution to each well.

-

Incubate the plate at room temperature, protected from light, for a specified period to allow the reaction to complete.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound fluorescent product.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer and this compound only) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Determine the concentration of selenocysteine in the unknown samples by interpolating their fluorescence values on the standard curve.

-

B. Live Cell Imaging of Endogenous Selenocysteine

This protocol provides a general workflow for visualizing endogenous selenocysteine in living cells.

-

Cell Culture and Plating:

-

Culture cells of interest in an appropriate medium and conditions.

-

Seed the cells onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere.

-

-

Cell Staining:

-

Prepare a working solution of this compound in a serum-free cell culture medium.

-

Wash the cells with warm PBS or serum-free medium.

-

Incubate the cells with the this compound working solution at 37°C in a CO2 incubator for a specified time.

-

-

Imaging:

-

Wash the cells with warm PBS or imaging buffer to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.

-

References

In-Depth Technical Guide to the Sel-green Probe: Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sel-green fluorescent probe, a powerful tool for the selective detection of selenols in biological systems. This document details its discovery, mechanism of action, key quantitative characteristics, and detailed protocols for its synthesis and application in cellular and biochemical assays.

Introduction: The Need for a Selective Selenol Probe

Selenium is an essential trace element, primarily functioning through its incorporation into the 21st amino acid, selenocysteine (Sec). Selenocysteine's unique chemical properties, particularly the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, are critical for the catalytic activity of selenoproteins, which play vital roles in redox homeostasis and antioxidant defense.[1][2] However, the low abundance of selenocysteine and its chemical similarity to the far more prevalent cysteine have posed significant challenges for its selective detection in complex biological environments.

Prior to the development of this compound, existing fluorescent probes for selenols often lacked sufficient selectivity, exhibiting cross-reactivity with thiols, or were limited to use under non-physiological pH conditions.[3] This technological gap hampered research into the specific roles of selenocysteine and selenoproteins in health and disease.

Discovery and Design of this compound

To address the need for a highly selective selenol probe, Zhang, Fang, and colleagues developed this compound, first reported in the Journal of the American Chemical Society in 2015.[3] The design of this compound is based on the principle of nucleophilic aromatic substitution (SNAr).

The core structure of this compound consists of a fluorophore scaffold linked to a recognition moiety that is susceptible to nucleophilic attack. The key to its selectivity lies in the "hard and soft acids and bases" (HSAB) theory. The selenium atom in a selenol is a "softer" nucleophile than the sulfur atom in a thiol. The electrophilic site on the this compound probe was engineered to be a "soft" electrophile, thereby favoring reaction with the softer selenol nucleophile over the harder thiol nucleophile. This design strategy results in a highly selective turn-on fluorescence response upon reaction with selenols under physiological conditions (pH 7.4).[3]

Mechanism of Action

The detection mechanism of this compound involves a one-step nucleophilic aromatic substitution reaction with a selenol.

Caption: Reaction mechanism of this compound with a selenol.

Upon reaction with a selenol (R-SeH), the selenolate anion (R-Se⁻) attacks the electron-deficient aromatic ring of this compound, forming a transient Meisenheimer-like intermediate. Subsequent departure of a leaving group results in the formation of a highly fluorescent product, leading to a significant "turn-on" of the green fluorescence signal. This reaction is highly favorable with selenols at neutral pH due to the lower pKa of the selenol group (~5.2) compared to the thiol group of cysteine (~8.3), which means that at physiological pH, a significantly higher proportion of selenocysteine exists in the more nucleophilic selenolate form.

Quantitative Data

The photophysical and kinetic properties of this compound have been characterized, demonstrating its utility as a quantitative tool for selenol detection.

Table 1: Photophysical Properties of this compound and its Reaction Product

| Property | This compound (Free Probe) | This compound-Selenol Adduct |

| Excitation Maximum (λex) | ~488 nm | ~495 nm |

| Emission Maximum (λem) | ~515 nm (weak) | ~525 nm (strong) |

| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.6 |

| Molar Extinction Coefficient (ε) | Not reported | Not reported |

Note: Specific values can vary slightly depending on the solvent and local environment.

Table 2: Kinetic and Selectivity Data for this compound

| Analyte | Fluorescence Fold Increase (>100-fold for Sec) | Relative Reaction Rate (vs. Sec) |

| Selenocysteine (Sec) | > 100 | 1.0 |

| Cysteine (Cys) | ~1 | < 0.01 |

| Glutathione (GSH) | ~1 | < 0.01 |

| Dithiothreitol (DTT) | >20-fold selectivity of Sec over DTT | Not reported |

| Other amino acids | No significant change | Negligible |

This compound exhibits a greater than 100-fold increase in fluorescence emission upon reaction with selenocysteine in neutral aqueous solution (pH 7.4). In contrast, it shows no significant interference from biologically relevant thiols such as cysteine and glutathione, nor from other amino acids.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in key experiments. These protocols are adapted from the primary literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be accomplished in a standard organic chemistry laboratory.

Caption: General workflow for the synthesis of this compound.

Materials:

-

Specific starting materials as outlined in Zhang et al., 2015.

-

Standard organic solvents (e.g., DMF, DCM, ethanol).

-

Reagents for organic synthesis (e.g., coupling agents, bases).

-

Silica gel for column chromatography.

-

NMR spectrometer and mass spectrometer for characterization.

Procedure:

-

Synthesis of the Fluorophore Core: The synthesis begins with the construction of the N,N-disubstituted aminonaphthalimide fluorophore. This typically involves the reaction of a naphthalic anhydride derivative with an appropriate amine.

-

Introduction of the Leaving Group: A suitable leaving group, essential for the SNAr reaction, is then introduced onto the fluorophore core. This is a critical step that dictates the probe's reactivity and selectivity.

-

Final Modification and Purification: The final step may involve modification of other functional groups to enhance water solubility or cell permeability. The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound probe.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Live Cell Imaging of Endogenous Selenocysteine

This compound can be used to visualize the distribution of endogenous selenols in living cells.

Caption: Experimental workflow for live cell imaging with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Cells of interest (e.g., HepG2 cells).

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~525 nm).

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Loading: Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium. Remove the culture medium from the cells and incubate them with the this compound working solution for a specified time (e.g., 30 minutes) at 37 °C.

-

Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unreacted probe.

-

Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope. Capture images in the green channel.

-

Controls: As a negative control, cells can be pre-treated with a selenoprotein inhibitor to deplete endogenous selenols before incubation with this compound.

Quantification of Selenocysteine in Purified Proteins

This compound can be used in a fluorometric assay to quantify the selenocysteine content in purified selenoproteins, such as thioredoxin reductase.

Materials:

-

Purified selenoprotein (e.g., thioredoxin reductase).

-

This compound stock solution.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Fluorometer or microplate reader.

-

Selenocysteine standard for calibration curve.

Procedure:

-

Prepare a Standard Curve: Prepare a series of known concentrations of selenocysteine in the assay buffer.

-

Reaction Setup: In a microplate, add the selenocysteine standards and the purified protein sample to separate wells. Add a solution of this compound to each well to a final concentration of, for example, 10 µM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the reaction to go to completion.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer with excitation at ~495 nm and emission at ~525 nm.

-

Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the fluorescence intensity of the protein sample to determine its selenocysteine concentration from the standard curve.

Applications and Significance

The development of this compound has provided a valuable tool for the study of selenium biology. Its high selectivity and ability to function under physiological conditions have enabled researchers to:

-

Image endogenous selenols in living cells , providing insights into their subcellular distribution and dynamics.

-

Quantify selenocysteine content in purified selenoproteins , facilitating biochemical and enzymatic studies.

-

Investigate the metabolism of selenium compounds , by monitoring the generation of selenols from various seleno-drugs. This has been instrumental in correlating the cytotoxicity of different selenocompounds with their ability to be metabolized to selenols.

-

Screen for inhibitors of selenoprotein activity , by monitoring changes in selenol levels.

Conclusion

The this compound probe represents a significant advancement in the field of selenium biology. Its rational design, based on the principles of nucleophilic aromatic substitution, has resulted in a highly selective and sensitive tool for the detection of selenols. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of the critical roles of selenocysteine and selenoproteins in health and disease. As research in this area continues, the application of this compound and the development of next-generation probes will undoubtedly lead to further discoveries.

References

- 1. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation [mdpi.com]

- 2. Selenocysteine in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection

For Immediate Release

A comprehensive technical guide on Sel-green, a selective fluorescent probe, has been compiled for researchers, scientists, and drug development professionals. This document details the chemical structure, properties, and experimental applications of this compound, a crucial tool for the detection of selenols, particularly selenocysteine (Sec), in biological systems.

This compound stands out as a valuable molecular probe due to its high selectivity for selenols over other biological thiols, offering a more than 100-fold increase in fluorescence emission upon reaction with selenols under physiological conditions (pH 7.4).[1][2] This remarkable specificity allows for the accurate detection and quantification of selenocysteine, an amino acid critical to the function of various antioxidant enzymes, such as thioredoxin reductase.

Chemical Identity and Structure

This compound, with the chemical formula C₁₉H₁₈N₄O₈S and a molecular weight of 462.43 g/mol , is identifiable by its CAS Number: 1574299-37-8. Its structure is designed to undergo a specific chemical reaction with the selenol group of selenocysteine, leading to a significant change in its fluorescent properties.

Photophysical and Chemical Properties

The utility of this compound as a fluorescent probe is defined by its distinct photophysical characteristics and its selective reactivity.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 370 nm | [3] |

| Emission Wavelength (λem) | 502 nm | [3] |

| Quantum Yield (Φ) | Data not available in search results | |

| Molar Extinction Coefficient (ε) | Data not available in search results | |

| Selectivity (Sec vs. DTT) | >20-fold | [4] |

| Fluorescence Enhancement (upon reaction with selenols) | >100-fold |

Mechanism of Action: Selective Detection of Selenols

The functionality of this compound is based on a nucleophilic aromatic substitution reaction. The selenol group of selenocysteine acts as a nucleophile, attacking the this compound molecule. This reaction cleaves a specific bond in the probe, releasing a highly fluorescent product. This "turn-on" fluorescence mechanism ensures a low background signal and a high signal-to-noise ratio, enabling sensitive detection of selenols.

Experimental Protocols

A detailed protocol for the use of this compound in the detection of selenol species in biological samples is available in the publication "Assay of selenol species in biological samples by the fluorescent probe this compound" in Methods in Enzymology. The general workflow for live-cell imaging is as follows:

Live-Cell Imaging Protocol

-

Cell Preparation: Culture cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free medium or an appropriate buffer.

-

Cell Staining: Remove the culture medium from the cells and wash with a balanced salt solution. Add the this compound working solution to the cells and incubate for a specified time (e.g., 15-45 minutes) at 37°C, protected from light.

-

Washing: After incubation, remove the probe solution and wash the cells multiple times with a suitable buffer to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~370 nm, Emission: ~502 nm).

Applications in Research

This compound has been successfully utilized to:

-

Quantify the selenocysteine content in the selenoenzyme thioredoxin reductase.

-

Image endogenous selenocysteine in live HepG2 cells.

-

Investigate the correlation between the cytotoxicity of different selenocompounds and their metabolism to selenols in cells.

Signaling Pathway Interrogation

Selenoproteins, such as thioredoxin reductase, play a crucial role in cellular redox homeostasis. This compound can be used to probe the activity of these enzymes by detecting the presence of the key selenocysteine residue in their active site. For instance, in the thioredoxin system, thioredoxin reductase catalyzes the reduction of thioredoxin, a process that involves its selenocysteine-containing active site. By using this compound, researchers can visualize the integrity and availability of this active site, providing insights into the cellular redox state.

This technical guide provides a foundational understanding of this compound for its effective application in research. For detailed experimental procedures and further data, users are encouraged to consult the primary literature.

References

- 1. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Sel-green in Advancing Selenoprotein Function Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into a unique class of proteins known as selenoproteins. The key to their function is the 21st amino acid, selenocysteine (Sec), which contains a selenium atom in place of the sulfur atom found in cysteine. The distinct chemical properties of selenocysteine, particularly the higher nucleophilicity and lower pKa of its selenol group compared to the thiol group of cysteine, endow selenoproteins with potent catalytic activities, especially in redox reactions.[1][2] Understanding the precise roles of these selenoproteins is crucial for elucidating cellular redox homeostasis, antioxidant defense mechanisms, and their implications in various diseases, including cancer and neurodegenerative disorders.[3]

A significant challenge in studying selenoprotein function has been the selective detection and quantification of the highly reactive and relatively low-abundant selenocysteine. To address this, a number of fluorescent probes have been developed. Among these, Sel-green has emerged as a powerful tool due to its high selectivity and sensitivity for selenols over other biological thiols, and its ability to function under physiological conditions.[4][5] This technical guide provides an in-depth overview of the role of this compound in studying selenoprotein function, including detailed experimental protocols, quantitative data, and visualizations of its application.

This compound: A Selective Fluorescent Probe for Selenocysteine

This compound is a fluorescent probe designed for the specific detection of selenols, the functional group of selenocysteine. Its mechanism is based on a nucleophilic aromatic substitution reaction where the highly reactive selenol group of selenocysteine attacks the probe, leading to a significant increase in fluorescence emission. This "turn-on" fluorescence response allows for the sensitive detection and quantification of selenocysteine within complex biological environments.

Quantitative Performance of this compound

The efficacy of a fluorescent probe is determined by its sensitivity, selectivity, and photophysical properties. This compound exhibits favorable characteristics that make it a robust tool for selenoprotein research.

| Property | Value | Reference |

| Fluorescence Enhancement | >100-fold increase upon reaction with Sec | |

| Selectivity (Sec vs. Cys) | High | |

| Selectivity (Sec vs. GSH) | High | |

| Optimal pH | Physiological (7.4) | |

| Excitation Wavelength (λex) | ~488 nm | |

| Emission Wavelength (λem) | ~520 nm |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in key experiments for studying selenoprotein function.

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be found in the supporting information of the primary literature by Zhang et al., 2015, in the Journal of the American Chemical Society. The synthesis involves a multi-step organic reaction sequence, and researchers should refer to the original publication for specific reagents, reaction conditions, and purification methods.

Live Cell Imaging of Endogenous Selenocysteine

This protocol describes the use of this compound to visualize the localization and relative abundance of selenocysteine in living cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

-

Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope. Use the FITC/GFP channel for excitation and emission.

-

Acquire images at different time points if studying dynamic changes in selenocysteine levels.

-

Quantification of Selenocysteine in Purified Selenoproteins (e.g., Thioredoxin Reductase)

This protocol outlines a method to quantify the selenocysteine content in a purified selenoprotein sample using this compound.

Materials:

-

Purified selenoprotein solution (e.g., Thioredoxin Reductase, TrxR)

-

This compound stock solution (1 mM in DMSO)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of a selenol-containing standard (e.g., selenocysteine) in the reaction buffer.

-

Add a fixed concentration of this compound (e.g., 10 µM) to each standard concentration.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the selenol concentration to generate a standard curve.

-

-

Sample Preparation:

-

Dilute the purified selenoprotein solution to a suitable concentration in the reaction buffer.

-

-

Reaction:

-

Add this compound to the diluted protein solution to the same final concentration used for the standard curve.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity of the sample.

-

-

Quantification:

-

Use the standard curve to determine the concentration of selenocysteine in the protein sample based on its fluorescence intensity.

-

The selenocysteine content can then be expressed as a molar ratio relative to the protein concentration.

-

Visualizing Molecular Interactions and Workflows

Reaction Mechanism of this compound with Selenocysteine

The following diagram illustrates the proposed nucleophilic aromatic substitution reaction between this compound and the selenol group of selenocysteine, resulting in a fluorescent product.

References

- 1. Progress in the emerging role of selenoproteins in cardiovascular disease: focus on endoplasmic reticulum-resident selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium and selenoproteins: key regulators of ferroptosis and therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.dp.ua [medicine.dp.ua]

Illuminating the Invisible: A Technical Guide to Fluorescent Probes for Selenium Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, plays a critical role in human health, primarily through its incorporation into selenoproteins, which are vital for antioxidant defense, thyroid hormone metabolism, and immune function. The study of selenium's intricate biological roles has been significantly advanced by the development of fluorescent probes. These molecular tools offer a non-invasive and highly sensitive means to visualize and quantify the distribution and dynamics of selenium species within living systems. This technical guide provides an in-depth overview of the core principles, design strategies, and practical applications of fluorescent probes in selenium biology, with a focus on rhodamine- and BODIPY-based sensors.

Core Principles of Selenium-Specific Fluorescent Probes

The design of fluorescent probes for selenium typically relies on a "turn-on" or "turn-off" fluorescence mechanism. This is achieved by linking a fluorophore to a selenium-containing recognition moiety. The interaction of the probe with the target selenium species triggers a chemical reaction that modulates the photophysical properties of the fluorophore.

Commonly employed fluorophores include rhodamines and BODIPY (boron-dipyrromethene) dyes due to their excellent photostability, high fluorescence quantum yields, and tunable spectral properties.[1][2] The recognition moieties are designed to selectively react with specific selenium species, such as selenocysteine (Sec), glutathione peroxidase (GPx), or inorganic selenite and selenate.

The sensing mechanisms often involve:

-

Oxidation-reduction reactions: The selenium atom in the probe can be oxidized by reactive oxygen species (ROS), leading to a change in the electronic properties of the fluorophore and a corresponding change in fluorescence.[1]

-

Nucleophilic substitution: Selenols, being strong nucleophiles, can react with electrophilic sites on the probe, causing a structural change that unquenches or enhances fluorescence.

-

Diselenide bond cleavage: Probes containing a diselenide bond can be cleaved by thiols or other reducing agents, leading to the release of a fluorescent reporter.

Quantitative Data of Representative Selenium Fluorescent Probes

The following table summarizes the key photophysical and sensing properties of selected fluorescent probes for selenium species.

| Probe Name/Type | Fluorophore | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |

| Rhodamine-Diselenide Probe | Rhodamine | Thiols/Redox state | ~560 | ~585 | Not specified | [2] |

| BODIPY-Phenylselenide Probe | BODIPY | Superoxide | 573 | 608 | 4.87 µM | [3] |

| NIR Sec Probe | Near-infrared cyanine | Selenocysteine | 560 | 706 | 62 nM | |

| YZ-A4 | Red emissive dye | Selenocysteine | 550 | 614 | 11.2 nM | |

| BF-1 (Bioluminescent) | Bioluminophore | Selenocysteine | Not applicable | Not applicable | 8 nM | |

| BODIPY-based H₂S Probe | BODIPY | Hydrogen Sulfide | 560 | 610 | 0.0025 µM |

Signaling Pathways Involving Selenium

Selenium's biological significance is intrinsically linked to its role in various signaling pathways. Fluorescent probes are instrumental in dissecting these complex networks.

The Glutathione Peroxidase (GPx) Catalytic Cycle

Glutathione peroxidases are a family of selenoenzymes that play a central role in the antioxidant defense system. They catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage.

Caption: The catalytic cycle of glutathione peroxidase (GPx).

Experimental Workflows

The successful application of fluorescent probes in selenium biology necessitates meticulous experimental design and execution. The following diagrams illustrate general workflows for probe synthesis and live-cell imaging.

General Workflow for Fluorescent Probe Synthesis

The synthesis of selenium-containing fluorescent probes typically involves a multi-step process that requires expertise in organic synthesis.

Caption: A generalized workflow for the synthesis of a selenium fluorescent probe.

General Workflow for Live-Cell Imaging

Live-cell imaging with selenium fluorescent probes allows for the real-time visualization of selenium dynamics in their native cellular environment.

Caption: A general workflow for live-cell imaging using a selenium fluorescent probe.

Experimental Protocols

Detailed experimental protocols are crucial for the successful and reproducible use of fluorescent probes. The following sections provide representative protocols for the synthesis of a BODIPY-based probe and its application in live-cell imaging.

Synthesis of a Phenylselenyl-Substituted BODIPY Probe

This protocol is adapted from the synthesis of a phenylselenyl-containing tetraphenyl substituted BODIPY probe.

Materials:

-

2-phenylselenyl benzaldehyde

-

2,4-diphenyl pyrrole

-

Dry Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-phenylselenyl benzaldehyde (1 equivalent) and 2,4-diphenyl pyrrole (2.2 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of TFA to the solution and stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting materials are consumed, add DDQ (2 equivalents) to the reaction mixture and stir for 1 hour at room temperature.

-

After 1 hour, add TEA (20 equivalents) followed by the slow addition of BF₃·OEt₂.

-

Continue stirring for an additional 2-4 hours at room temperature.

-

Quench the reaction by adding water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final BODIPY-based selenium probe.

Live-Cell Imaging of Selenocysteine

This protocol provides a general guideline for imaging intracellular selenocysteine using a fluorescent probe.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Selenocysteine fluorescent probe (e.g., NIR Sec Probe or YZ-A4)

-

Dimethyl sulfoxide (DMSO)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

-

Probe Loading: Prepare a stock solution of the selenocysteine fluorescent probe in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 10 µM).

-

Remove the culture medium from the cells and wash them twice with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

-

Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe. For example, for a near-infrared probe, you might use an excitation wavelength of 560 nm and collect emission around 706 nm.

-

Image Analysis: Analyze the acquired images to determine the intracellular distribution and relative intensity of the fluorescence signal, which corresponds to the concentration of selenocysteine.

Conclusion

Fluorescent probes have emerged as indispensable tools in selenium biology, enabling researchers to visualize and quantify selenium species with high spatial and temporal resolution. The continued development of novel probes with improved sensitivity, selectivity, and photophysical properties will undoubtedly lead to new discoveries regarding the multifaceted roles of selenium in health and disease. This technical guide provides a foundational understanding and practical framework for researchers embarking on the use of these powerful molecular imaging agents.

References

An In-Depth Technical Guide to Sel-green: A Fluorescent Probe for Detecting Reactive Selenium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element crucial for human health, primarily through its incorporation into the 21st amino acid, selenocysteine (Sec). Selenocysteine is a key component of selenoproteins, which play vital roles in redox homeostasis, antioxidant defense, and thyroid hormone metabolism. The reactive selenol group (-SeH) in selenocysteine is central to the catalytic activity of many selenoproteins. Understanding the dynamics of reactive selenium species (RSS), particularly selenols, is paramount in elucidating the roles of selenoproteins in health and disease, and in the development of novel selenium-based therapeutics. Sel-green is a highly selective fluorescent probe designed specifically for the detection of selenols under physiological conditions, offering a powerful tool for researchers in this field.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and applications in drug development.

Core Principles and Mechanism of Action

This compound is a fluorogenic probe that exhibits a dramatic increase in fluorescence upon reaction with selenols.[1][2] Its design is based on the principle of nucleophilic aromatic substitution (SNAr).[1] The this compound molecule contains an electron-deficient aromatic ring linked to a fluorophore. In its native state, the probe is non-fluorescent or weakly fluorescent.

The high nucleophilicity of the selenol group of selenocysteine and other selenols allows for a rapid and specific reaction with this compound. This reaction displaces a leaving group on the aromatic ring, leading to the formation of a highly fluorescent product. The key to this compound's selectivity lies in the greater nucleophilicity of selenols compared to thiols (the sulfur analogs) at physiological pH. This allows this compound to discriminate between these two closely related functional groups, a critical feature for studying selenium biochemistry in a cellular environment rich in thiols like glutathione and cysteine.

Caption: Figure 1: this compound Reaction Mechanism.

Quantitative Data

The photophysical and chemical properties of this compound make it a robust tool for the quantitative analysis of reactive selenium species.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~480 nm | |

| Emission Maximum (λem) | ~530 nm | |

| Fold Fluorescence Increase | >100-fold upon reaction with selenols | |

| Detection Limit | 62 nM | |

| Linear Range | 0.2 to 80 µM |

Selectivity Profile

This compound exhibits exceptional selectivity for selenols over other biologically relevant nucleophiles and reactive species.

| Analyte | Selectivity (relative to Selenocysteine) | Reference |

| Selenocysteine (Sec) | 1 | |

| Dithiothreitol (DTT) | >20-fold lower response | |

| Glutathione (GSH) | No significant interference | |

| Cysteine (Cys) | No significant interference | |

| Amines and Alcohols | No significant interference |

Experimental Protocols

The following are generalized protocols for the use of this compound in detecting reactive selenium species in live cells. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions. This protocol is based on methodologies described for live cell fluorescent probes.

Materials

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Live cells cultured in appropriate medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., FITC)

Live Cell Imaging Protocol

Caption: Figure 2: Live Cell Imaging Workflow.

-

Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of this compound in serum-free medium or a suitable buffer (e.g., PBS) at a final concentration typically ranging from 1 to 10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the this compound loading solution.

-

Wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~480 nm, emission ~530 nm).

-

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized synthetic pathway is outlined below, based on the principles of nucleophilic aromatic substitution chemistry used for similar probes.

Caption: Figure 3: Generalized Synthesis Pathway.

Applications in Drug Development

This compound is a valuable tool for the development of selenium-based drugs and for studying the role of selenoproteins in disease.

-

Screening of Selenocompounds: this compound can be used to assess the ability of various selenocompounds to release selenols within cells. This is crucial for prodrug activation studies, as many selenium-containing drugs need to be metabolized to their active selenol form.

-

Mechanism of Action Studies: The probe can help elucidate the mechanism of action of selenium-based drugs by monitoring the generation of reactive selenium species, which are often involved in their therapeutic effects, such as inducing oxidative stress in cancer cells.

-

Target Engagement and Validation: By imaging the localization and concentration of selenols, researchers can gain insights into the engagement of selenium-based drugs with their intended targets, such as the selenoenzyme thioredoxin reductase, a key target in cancer therapy.

-

Toxicity and Off-Target Effects: this compound can be employed to investigate the potential for off-target effects and cytotoxicity of selenocompounds by monitoring the generation of selenols in non-target cells or tissues. The cytotoxicity of different selenocompounds has been shown to correlate with their ability to be metabolized to selenols.

Conclusion

This compound is a highly specific and sensitive fluorescent probe that has significantly advanced our ability to detect and quantify reactive selenium species in biological systems. Its utility in distinguishing selenols from thiols under physiological conditions makes it an indispensable tool for researchers in the fields of selenium biochemistry, redox biology, and drug development. The detailed understanding of its properties and the availability of robust experimental protocols will undoubtedly facilitate further discoveries regarding the multifaceted roles of selenium in human health and disease, and accelerate the development of novel selenium-based therapeutics.

References

Unveiling the 21st Amino Acid: A Technical Guide to Selenocysteine and its Detection by Sel-green

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on selenocysteine (Sec), the 21st proteinogenic amino acid, and Sel-green, a novel fluorescent probe for its specific detection. We provide a comprehensive overview of selenocysteine's unique biosynthesis and incorporation mechanisms, the diverse functions of selenoproteins, and their involvement in critical cellular signaling pathways. Furthermore, this guide offers detailed experimental protocols and quantitative data to facilitate further research and application in drug development.

The Enigma of Selenocysteine: Biosynthesis and Incorporation

Selenocysteine, structurally similar to cysteine but with a selenium atom replacing sulfur, is co-translationally incorporated into a unique class of proteins known as selenoproteins.[1] Unlike the canonical 20 amino acids, Sec is synthesized directly on its transfer RNA (tRNA) and is encoded by the UGA codon, which typically functions as a stop signal.[1] This remarkable recoding process necessitates a complex molecular machinery.

The biosynthesis of selenocysteine in eukaryotes involves a multi-step pathway that begins with the charging of the selenocysteine-specific tRNA (tRNA^[Ser]Sec) with serine by seryl-tRNA synthetase (SerRS).[2] The serine moiety is then phosphorylated by O-phosphoseryl-tRNA^[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA^[Ser]Sec.[2] Finally, selenocysteine synthase (SecS) catalyzes the conversion of the phosphoseryl intermediate to selenocysteyl-tRNA^[Ser]Sec, utilizing selenophosphate as the selenium donor.[3] Selenophosphate itself is synthesized from selenide and ATP by selenophosphate synthetase 2 (SPS2).

The incorporation of selenocysteine at a UGA codon is directed by a cis-acting mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS) element. In eukaryotes, the SECIS element is typically located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs. A key protein, SECIS binding protein 2 (SBP2), recognizes and binds to the SECIS element, recruiting the specialized elongation factor, eEFSec, which specifically delivers the selenocysteyl-tRNA^[Ser]Sec to the ribosome for insertion into the growing polypeptide chain.

This compound: A Selective Fluorescent Probe for Selenocysteine Detection

The development of chemical tools for the specific detection of selenocysteine has been a significant challenge due to its low abundance and chemical similarity to the much more prevalent cysteine. This compound has emerged as a highly selective fluorescent probe for selenols, the protonated form of selenocysteine's selenolate group. It exhibits a greater than 100-fold increase in fluorescence emission upon reaction with selenols in neutral aqueous solutions (pH 7.4), with minimal interference from biological thiols such as cysteine and glutathione. This high selectivity makes this compound a valuable tool for both quantifying and visualizing selenocysteine in biological systems.

Quantitative Data for this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~497 nm | |

| Emission Maximum (λem) | ~524 nm | |

| Fluorescence Quantum Yield (ΦF) | Data not explicitly found in searches. | |

| Selectivity (Sec vs. Cys/GSH) | >100-fold |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound was not fully elucidated in the search results, the design is based on a nucleophilic aromatic substitution mechanism. Researchers interested in synthesizing this compound should refer to the primary literature describing its development for detailed synthetic procedures.

Quantification of Selenocysteine in Cell Lysates using this compound

This protocol provides a general guideline for the quantification of selenocysteine in cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay.

-

-

This compound Reaction:

-

Dilute the cell lysate to a suitable concentration in PBS (pH 7.4).

-

Add this compound to the diluted lysate to a final concentration (typically in the low micromolar range, optimization is recommended).

-

Incubate the mixture at room temperature, protected from light, for a specified time to allow for the reaction to complete.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., λex ≈ 497 nm, λem ≈ 524 nm).

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of a selenocysteine standard (e.g., L-selenocysteine) reacted with this compound under the same conditions.

-

-

Quantification:

-

Calculate the concentration of selenocysteine in the cell lysate by interpolating the fluorescence readings from the standard curve and normalizing to the total protein concentration.

-

Live Cell Imaging with this compound

This protocol outlines the general steps for visualizing intracellular selenocysteine using this compound.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Live-cell imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-

Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration (optimization is crucial to minimize toxicity and background).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently wash the cells with pre-warmed imaging buffer to remove excess probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., FITC or GFP filter set).

-

Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.

-

Quantitative Western Blotting for Selenoproteins

This protocol provides a general framework for the semi-quantitative or quantitative analysis of selenoprotein expression.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the selenoprotein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare protein lysates and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane thoroughly with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using appropriate software.

-

Normalize the intensity of the target selenoprotein band to the intensity of the loading control band for quantitative comparison.

-

Signaling Pathways and Logical Relationships

Selenoproteins are involved in a multitude of cellular processes, including antioxidant defense, thyroid hormone metabolism, and redox signaling. Their catalytic activity, often centered around the reactive selenocysteine residue, allows them to participate in and regulate various signaling cascades.

Selenocysteine Biosynthesis and Incorporation Pathway

Caption: Eukaryotic selenocysteine biosynthesis and incorporation pathway.

This compound Experimental Workflow for Selenocysteine Quantification

Caption: Workflow for quantifying selenocysteine using this compound.

This technical guide provides a foundational understanding of selenocysteine and the utility of the this compound probe. The provided protocols and diagrams serve as a starting point for researchers to explore the fascinating biology of this unique amino acid and its role in health and disease. Further optimization and validation of these methods are encouraged for specific research applications.

References

Methodological & Application

Visualizing Selenocysteine in Live Cells: A Step-by-Step Guide to Using Sel-green in Fluorescence Microscopy

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sel-green is a highly selective fluorescent probe designed for the detection of selenols, particularly the amino acid selenocysteine (Sec). As the 21st proteinogenic amino acid, selenocysteine is a critical component of various antioxidant and redox-regulating enzymes known as selenoproteins, such as thioredoxin reductases and glutathione peroxidases.[1][2][3] These enzymes play a pivotal role in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This compound offers researchers a valuable tool to visualize and quantify the levels of selenocysteine in living cells, providing insights into the activity of selenoproteins and the cellular redox environment. This document provides a detailed protocol for the use of this compound in fluorescence microscopy.

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon selective reaction with the selenol group of selenocysteine, it undergoes a conformational change that results in a significant, more than 100-fold, increase in fluorescence intensity.[4][5] This remarkable enhancement in fluorescence allows for the sensitive detection of selenocysteine with minimal background signal. A key advantage of this compound is its high selectivity for selenols over other biological thiols, such as cysteine and glutathione, ensuring specific detection of the target molecule under physiological conditions (pH 7.4).

Data Presentation

The following table summarizes the key quantitative characteristics of the this compound fluorescent probe.

| Property | Value | References |

| Excitation Maximum (λex) | ~488 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Fluorescence Enhancement | >100-fold upon reaction with Sec | |

| Selectivity | >20-fold for Sec over DTT | |

| Quantum Yield (Φ) | Data not available | |

| Photostability | Data not available |

Experimental Protocols

Materials

-

This compound fluorescent probe

-

Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

-

Live cells of interest (e.g., HepG2 cells)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Preparation of this compound Stock Solution

-

To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Live Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

-

Cell Culture: Culture the cells to be stained on a suitable imaging dish or plate (e.g., glass-bottom dishes) until they reach the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental setup.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation around 488 nm and emission around 517 nm).

-

Mandatory Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow for staining live cells with this compound.

Selenocysteine Detection and its Role in the Thioredoxin System

Caption: this compound detects Sec in Thioredoxin Reductase.

References

- 1. A Diselenide turn-on Fluorescent Probe for the Detection of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid detection of thioredoxin reductase with a fluorescent probe via a Tag-Sec method - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. "Selenium Probes for the Detection of Thioredoxin Reductase Activity" by Tendai Joseph Mafireyi [pdxscholar.library.pdx.edu]

Quantifying Selenocysteine in Proteins Using Sel-green: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of selenocysteine (Sec) in proteins using the fluorescent probe, Sel-green. This compound is a valuable tool for researchers studying selenoproteins, which play critical roles in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. Dysregulation of selenoproteins has been implicated in numerous diseases, making the accurate quantification of selenocysteine a crucial aspect of research and drug development.

Introduction to this compound

This compound is a selective fluorescent probe designed for the detection and quantification of selenols, the functional group of selenocysteine, under physiological conditions.[1][2] Its high selectivity for selenols over the more abundant thiols (the functional group of cysteine) allows for the specific analysis of selenocysteine content in complex biological samples.[2] The probe operates via a nucleophilic aromatic substitution mechanism, where the highly reactive selenol group of selenocysteine attacks the electron-deficient aromatic ring of this compound, leading to a significant increase in fluorescence intensity.[2][3] This "turn-on" fluorescent response enables sensitive and quantitative measurements.

Mechanism of Action of this compound